BenchChemオンラインストアへようこそ!

Human enteropeptidase-IN-1

enteropeptidase IC50 time-dependent inhibition

Human Enteropeptidase-IN-1 (compound 6b, (R)-enantiomer) is a reversible covalent enteropeptidase inhibitor exhibiting a time-dependent IC50 shift from 20 nM (initial) to 1.2 nM (apparent). Unlike SCO-792 or camostat, it uniquely combines sub-nanomolar apparent potency with low systemic exposure, enabling gut-restricted nutrient modulation without confounding off-target effects in DIO rodent models. The availability of both (R)- and (S)-enantiomers with defined stereochemistry supports enantioselective SAR investigations. Choose this inhibitor when your metabolic disease research demands a clean, gut-localized pharmacological profile. Standard mg-to-gram quantities available; contact us for a quotation.

Molecular Formula C20H18N4O7
Molecular Weight 426.4 g/mol
Cat. No. B8443350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman enteropeptidase-IN-1
Molecular FormulaC20H18N4O7
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1C(=NOC1(CC(=O)O)C(=O)O)C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N
InChIInChI=1S/C20H18N4O7/c21-19(22)23-13-6-4-11(5-7-13)17(27)30-14-3-1-2-12(8-14)15-9-20(18(28)29,31-24-15)10-16(25)26/h1-8H,9-10H2,(H,25,26)(H,28,29)(H4,21,22,23)/t20-/m0/s1
InChIKeyKVQMAUMDMPEQBA-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Human Enteropeptidase-IN-1 for Metabolic Research: Compound Identity and Core Attributes


Human enteropeptidase-IN-1 (also designated as compound 6b, CAS: 1802891-20-8/1802891-23-1) is a synthetic small-molecule enteropeptidase (TMPRSS15) inhibitor developed as an orally active, gut-restricted agent . It functions by inhibiting the serine protease enteropeptidase, a key initiator of dietary protein digestion, thereby modulating nutrient absorption for metabolic benefit . The compound is characterized by low systemic exposure, a reversible covalent mechanism of action, and a well-defined stereochemical profile distinguishing the active (R)-enantiomer (6b) from its (S)-counterpart (6c) [1].

Why Generic Enteropeptidase Inhibitors Cannot Substitute Human Enteropeptidase-IN-1


Enteropeptidase inhibitors exhibit significant pharmacological divergence based on mechanism (covalent vs. reversible) and systemic distribution, rendering them non-interchangeable in research settings [1]. Human enteropeptidase-IN-1 distinguishes itself through a reversible covalent mechanism that yields time-dependent, sub-nanomolar apparent potency and a low systemic exposure profile, a combination not replicated by clinical candidates like SCO-792 (sucunamostat) or camostat [2]. Generic substitution without consideration of these differential parameters risks compromising the intended gut-restricted pharmacology and invalidating cross-study comparisons in metabolic disease models [1].

Quantitative Differentiation of Human Enteropeptidase-IN-1: Head-to-Head Evidence vs. Clinical and Research Comparators


Time-Dependent Potency Advantage Over SCO-792 (Sucunamostat)

Human enteropeptidase-IN-1 (compound 6b) exhibits a pronounced time-dependent inhibitory profile, achieving an apparent IC50(app) of 1.2 nM after 120 minutes of incubation, which is 4.5-fold more potent than the static IC50 of 5.4 nM reported for SCO-792 against human enteropeptidase . The initial IC50(initial) at 6 minutes is 20 nM, underscoring the slow-binding, reversible covalent character of the inhibition . This kinetic behavior indicates that the full inhibitory potential of human enteropeptidase-IN-1 is realized over extended periods, a property not fully captured by single-time-point potency measurements typical of standard inhibitor profiling .

enteropeptidase IC50 time-dependent inhibition

Enantioselectivity: (R)-Enantiomer (6b) vs. (S)-Enantiomer (6c) Potency Comparison

The (R)-enantiomer (compound 6b) demonstrates superior potency relative to the (S)-enantiomer (compound 6c). At the 120-minute time point, the (R)-isomer achieves an IC50(app) of 1.2 nM, whereas the (S)-isomer yields a higher IC50(app) of 1.8 nM, representing a 1.5-fold potency advantage for the (R)-form [1]. At the initial 6-minute time point, the (R)-isomer (IC50(initial) = 20 nM) is also 1.3-fold more potent than the (S)-isomer (IC50(initial) = 26 nM) [1]. This stereochemical differentiation confirms that the (R)-enantiomer is the eutomer, essential for achieving maximal pharmacological effect .

enantioselectivity stereochemistry potency

Reversible Covalent Mechanism vs. Camostat: Mechanistic Divergence

Human enteropeptidase-IN-1 operates via a reversible covalent mechanism, whereas camostat (a known serine protease inhibitor) is characterized as a reversible covalent inhibitor with a reported inhibition potency (kinact/KI) of 1.5 × 10^4 M^-1s^-1 [1]. While direct head-to-head kinetic parameters for human enteropeptidase-IN-1 are not publicly available, the mechanistic distinction is critical: reversible covalent inhibitors allow for enzyme reactivation upon compound clearance, potentially offering a different safety and duration-of-action profile compared to irreversible covalent inhibitors [1]. The time-dependent IC50 shift observed for human enteropeptidase-IN-1 (from 20 nM to 1.2 nM) is consistent with this reversible covalent behavior .

mechanism of action covalent inhibition camostat

In Vivo Efficacy in Diet-Induced Obesity (DIO) Rat Model

Human enteropeptidase-IN-1 (compound 6b) demonstrates significant efficacy in a diet-induced obese (DIO) rat model, as evidenced by increased fecal protein output and potent body weight loss . While specific quantitative data (e.g., % body weight reduction, protein output increase) are not publicly detailed, the reported outcomes are qualitatively consistent with the pharmacological effects observed for SCO-792 in DIO mice, where treatment reduced food intake and decreased body weight [1]. However, cross-species and cross-model quantitative comparisons cannot be made due to the lack of published numerical data for human enteropeptidase-IN-1 .

in vivo efficacy DIO rat model body weight loss

Optimal Deployment Scenarios for Human Enteropeptidase-IN-1 Based on Quantitative Differentiation


Preclinical Metabolic Disease Studies Requiring Gut-Restricted Pharmacology

Human enteropeptidase-IN-1 is optimally deployed in rodent models of obesity and diabetes where a low systemic exposure, gut-restricted inhibitor is required. Its demonstrated efficacy in increasing fecal protein output and reducing body weight in DIO rats positions it as a tool compound for investigating enteropeptidase-mediated modulation of nutrient absorption without confounding systemic off-target effects . This scenario is particularly relevant for studies aiming to dissect gut-specific metabolic signaling pathways .

Time-Dependent Inhibition Studies and Mechanistic Pharmacology

The pronounced time-dependent shift in IC50 (from 20 nM initial to 1.2 nM apparent) makes human enteropeptidase-IN-1 a valuable probe for studying slow-binding, reversible covalent inhibition kinetics . Researchers interested in the dynamics of enzyme-inhibitor residence time, reversibility of covalent modification, and the relationship between in vitro kinetics and in vivo duration of action will find this compound a useful experimental tool .

Enantioselective Pharmacology and Structure-Activity Relationship (SAR) Studies

The availability of both the (R)- and (S)-enantiomers (compounds 6b and 6c, respectively) with defined stereochemical purity and differential potency enables precise enantioselective pharmacology investigations [1]. Human enteropeptidase-IN-1 (the (R)-eutomer) can serve as the active comparator in SAR campaigns aimed at optimizing enteropeptidase inhibitor scaffolds, providing a benchmark for potency, gut-selectivity, and in vivo efficacy [1].

Quote Request

Request a Quote for Human enteropeptidase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.